3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid
Overview
Description
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H18FNO2 and its molecular weight is 203.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Methods for Quality Control of Active Pharmaceutical Ingredients
A study by Zubkov et al. (2016) discusses the importance of analytical methods for quality control of promising APIs among derivatives of 4-oxoquinoline-3-propanoic acids, highlighting the molecular similarity with fluoroquinolone antibiotics. This research indicates the potential of related compounds in antimicrobial drug development and the analytical strategies for their quality assurance Zubkov et al., 2016.
Synthesis and Structural Studies
Yao et al. (2013) synthesized and characterized two uracil derivatives, showing their structural properties and interactions with DNA through electrostatic binding. This study suggests the role of similar compounds in understanding molecular interactions and potential applications in drug development Yao et al., 2013.
Antibacterial Activity
Tani et al. (1982) investigated the antibacterial activity of novel compounds with a fluoromethyl group, indicating an increased activity in certain derivatives. This research underscores the therapeutic potential of such compounds in combating microbial resistance Tani et al., 1982.
Light Stabilizers and Fluorescence Derivatisation
Research on the synthesis of novel light stabilizers and fluorescence derivatisation of amino acids offers insights into the application of similar compounds in material science and biological assays. These studies demonstrate the versatility of the compound's derivatives in creating materials with specific properties and applications in scientific research Deng Yi, 2008; Frade et al., 2007.
Positron Emission Tomography (PET) Radiopharmaceuticals
The automated synthesis of a PET radiopharmaceutical [11C]CS1P1 for imaging sphingosine-1 phosphate receptor 1 (S1P1) by Luo et al. (2019) showcases the application of related compounds in advanced imaging techniques, contributing to the field of diagnostic medicine Luo et al., 2019.
Mechanism of Action
Target of Action
The targets of a compound are usually proteins such as enzymes, receptors, or ion channels within the body. The specific target of “3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid” is currently unknown. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Properties
IUPAC Name |
3-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(8-11)3-6-12(7-4-10)5-2-9(13)14/h2-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOLPZUAAFSVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CCC(=O)O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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